molecular formula C6H4ClNOS B1464052 2-Chloro-5-(isocyanatomethyl)thiophene CAS No. 1108713-12-7

2-Chloro-5-(isocyanatomethyl)thiophene

Cat. No.: B1464052
CAS No.: 1108713-12-7
M. Wt: 173.62 g/mol
InChI Key: ODROEJYBUKKTJU-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

The systematic nomenclature of 2-chloro-5-(isocyanatomethyl)thiophene follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing sulfur atoms. According to the Chemical Abstracts Service registry, this compound bears the identification number 1108713-12-7, providing a unique identifier for chemical databases and regulatory purposes. The IUPAC name precisely describes the molecular structure by indicating the positions of substituents on the thiophene ring system, where the thiophene core serves as the parent heterocycle.

The molecular structure can be represented through multiple chemical notation systems, each providing specific information about the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation appears as C1=C(SC(=C1)Cl)CN=C=O, clearly indicating the arrangement of atoms and bonds within the molecule. The International Chemical Identifier key ODROEJYBUKKTJU-UHFFFAOYSA-N provides a unique hash code that enables precise identification across global chemical databases.

Property Value
IUPAC Name This compound
Chemical Abstracts Service Number 1108713-12-7
Molecular Formula C6H4ClNOS
Molecular Weight 173.62 g/mol
International Chemical Identifier Key ODROEJYBUKKTJU-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1=C(SC(=C1)Cl)CN=C=O

The compound belongs to the broader class of substituted thiophenes, which are five-membered aromatic heterocycles containing one sulfur atom. Within this classification, it represents a disubstituted thiophene bearing both an electron-withdrawing halogen and a reactive isocyanate functionality. The systematic positioning of these substituents at the 2- and 5-positions creates a 1,4-relationship that influences both the electronic properties and chemical reactivity of the molecule.

Properties

IUPAC Name

2-chloro-5-(isocyanatomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODROEJYBUKKTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-(isocyanatomethyl)thiophene is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, substituted with a chlorine atom and an isocyanatomethyl group. The presence of these functional groups is believed to influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds with similar structures have shown a range of activities, including:

  • Anticancer Activity : Similar thiophene derivatives have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.
  • Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities, likely through disruption of microbial cell membranes or interference with metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryModulates inflammatory pathways

Study on Anticancer Activity

In a study examining the effects of this compound on various cancer cell lines, it was found to significantly reduce cell viability in A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The mechanism involved activation of caspase pathways leading to programmed cell death.

Study on Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound. It showed notable inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by resistant strains.

Pharmacokinetics and Toxicology

Research indicates that the pharmacokinetic profile of this compound includes rapid absorption and distribution within tissues. However, toxicity studies are essential to determine safe dosage levels. Preliminary data suggest that at therapeutic doses, the compound exhibits low toxicity; however, higher doses may lead to adverse effects such as hepatotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent and Reactivity Comparison

Table 1: Key Structural and Reactivity Differences
Compound Name CAS Number Substituents Molecular Formula Key Reactivity/Applications
2-Chloro-5-(isocyanatomethyl)thiophene 1108713-12-7 Cl (C2), -CH₂NCO (C5) C₆H₄ClNOS High reactivity via -NCO; potential for polymer synthesis or drug intermediates
2-Chloro-5-isocyanatothiophene 76537-13-8 Cl (C2), -NCO (C5) C₅H₂ClNOS Direct isocyanate attachment; likely more reactive than methylene-linked analogs
2-Chloro-5-methylthiophene 17249-82-0 Cl (C2), -CH₃ (C5) C₅H₅ClS Non-reactive methyl group; used in material science research
2-Chloro-5-(chloromethyl)thiophene Not provided Cl (C2), -CH₂Cl (C5) C₅H₄Cl₂S Alkylation agent; forms ammonium salts with amines (e.g., ethanolamine derivatives)
5-Chlorothiophene-2-carboxylic acid 67482-49-9 Cl (C5), -COOH (C2) C₅H₃ClO₂S Ionizable carboxyl group; pharmaceutical intermediate

Key Observations :

  • Reactivity : The isocyanatomethyl group in the target compound enables nucleophilic addition reactions, distinguishing it from methyl or carboxylic acid-substituted analogs. Its reactivity is intermediate between direct isocyanates (e.g., 2-Chloro-5-isocyanatothiophene) and inert groups like -CH₃ .
  • Synthetic Utility : Unlike 2-Chloro-5-(chloromethyl)thiophene, which undergoes alkylation to form ammonium salts , the isocyanatomethyl derivative is more suited for forming urethane linkages or crosslinked polymers.

Key Observations :

  • The target compound lacks reported biological data. However, structurally related thiophenes with electron-withdrawing groups (e.g., -Cl, -COOH) exhibit antimicrobial, antioxidant, or pharmacological properties .
  • The isocyanate group may confer toxicity or sensitization risks, as seen in other isocyanates (e.g., cyclohexane derivatives in Table 3-1 of ).

Preparation Methods

General Synthetic Strategy

The preparation of 2-Chloro-5-(isocyanatomethyl)thiophene generally involves three key steps:

  • Step 1: Chlorination of thiophene to introduce the chlorine atom at the 2-position.
  • Step 2: Functionalization at the 5-position to introduce a methyl or related substituent that can be transformed into an isocyanatomethyl group.
  • Step 3: Conversion of the methyl substituent to an isocyanatomethyl group via suitable intermediates such as halomethyl or aminomethyl derivatives.

Preparation of 2-Chlorothiophene

The initial chlorination of thiophene is a crucial step to obtain 2-chlorothiophene, which serves as the core for further modifications.

  • Method : Thiophene is reacted with chlorine gas in the presence of a solvent such as ethylene dichloride at controlled temperatures (35–55 °C). The molar ratio of chlorine to thiophene is maintained around 1.1–1.3:1. After chlorination, the reaction mixture is treated with saturated sodium sulfite solution to quench excess chlorine and neutralized with caustic soda to pH neutral. The organic layer is separated, dried, and purified by distillation or recrystallization to afford 2-chlorothiophene.
Parameter Condition/Value
Solvent Ethylene dichloride
Temperature 35–55 °C
Chlorine:Thiophene molar ratio 1.1–1.3:1
Work-up Sodium sulfite quench, pH neutralization
Purification Distillation/Recrystallization

This method yields 2-chlorothiophene with high purity and is suitable for scale-up due to its simplicity and environmental considerations.

Introduction of Functional Group at 5-Position

The 5-position functionalization typically involves acetylation followed by further transformations:

  • Step : 2-Chlorothiophene is reacted with acetic anhydride in the presence of a catalytic amount of phosphoric acid under reflux conditions for 3–5 hours. This yields 5-chloro-2-acetylthiophene.

  • Work-up : After reaction completion, the mixture is cooled, diluted with water, neutralized with caustic soda, and the organic layer is separated and concentrated.

Parameter Condition/Value
Reagents Acetic anhydride, phosphoric acid catalyst
Temperature Reflux (approx. 110 °C)
Reaction time 3–5 hours
Work-up Neutralization, extraction

This intermediate is key for further oxidation or substitution reactions.

Conversion to this compound

The critical step is the introduction of the isocyanatomethyl group at the 5-position. While direct literature on this exact transformation is limited, analogous synthetic routes for related thiophene derivatives provide insight:

  • Route A: Halomethylation followed by isocyanate formation

    • Halomethylation : The methyl group at the 5-position (or a similar precursor) is halogenated (e.g., chloromethylation) to form 5-(chloromethyl)-2-chlorothiophene.

    • Isocyanate formation : The halomethyl derivative is then reacted with reagents such as sodium azide to form an azidomethyl intermediate, which upon Curtius rearrangement or reaction with phosgene equivalents yields the isocyanatomethyl group.

  • Route B: Aminomethyl intermediate

    • The methyl group is first converted to an aminomethyl group via nucleophilic substitution or reductive amination.

    • The aminomethyl derivative is then treated with phosgene or triphosgene to form the isocyanatomethyl group.

These routes are supported by general organic synthesis principles and analogous thiophene chemistry, as well as patent disclosures on polyisocyanate derivatives and halogenated polyisocyanates.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Chlorination of thiophene Cl2, ethylene dichloride, 35–55 °C, 3–5 h >90 High selectivity for 2-chlorothiophene
Acetylation Acetic anhydride, phosphoric acid catalyst, reflux 3–5 h ~85 Produces 5-chloro-2-acetylthiophene
Halomethylation (e.g., chloromethylation) Formaldehyde + HCl or similar, acidic conditions 70–80 Converts methyl to chloromethyl group
Isocyanate formation Sodium azide + Curtius rearrangement or phosgene 60–75 Forms isocyanatomethyl group

Analytical and Purification Techniques

  • Purification : Organic layers are typically washed repeatedly with acid, base, and water to remove impurities. Final products are purified by recrystallization (e.g., from toluene) or distillation under reduced pressure.

  • Characterization : Products are characterized by IR spectroscopy (noting N=C=O stretch around 2270 cm⁻¹), NMR spectroscopy (proton and carbon signals consistent with thiophene ring and substituents), and elemental analysis for confirmation of composition.

Summary Table of Preparation Steps

Step No. Target Compound Key Reagents/Conditions Purpose
1 2-Chlorothiophene Thiophene + Cl2, ethylene dichloride, 35–55 °C Introduce chlorine at 2-position
2 5-Chloro-2-acetylthiophene 2-Chlorothiophene + Ac2O, phosphoric acid, reflux Introduce acetyl group at 5-position
3 5-(Chloromethyl)-2-chlorothiophene Halomethylation reagents (formaldehyde/HCl) Convert methyl to chloromethyl
4 This compound Sodium azide + Curtius rearrangement or phosgene Convert chloromethyl to isocyanatomethyl

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Chloro-5-(isocyanatomethyl)thiophene, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The synthesis of thiophene derivatives often involves cross-coupling reactions or functionalization of pre-chlorinated thiophene scaffolds. For example, palladium-catalyzed Suzuki-Miyaura coupling has been used to introduce aryl groups to chlorothiophenes (e.g., 2-Chloro-5-(4-methylphenyl)thiophene) under inert conditions at 80–100°C, with yields optimized via precise stoichiometric control of boronic acid reagents . For introducing the isocyanatomethyl group, a two-step approach may involve nucleophilic substitution of a chloromethyl intermediate with an isocyanate source, followed by purification via column chromatography. Key parameters include anhydrous solvents, controlled temperature (0–25°C), and exclusion of moisture to prevent hydrolysis .

Q. How is this compound characterized post-synthesis, and what analytical benchmarks ensure purity?

  • Methodological Answer : Comprehensive characterization includes:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and integration ratios (e.g., thiophene protons at δ 6.7–7.4 ppm, isocyanate methylene at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) or ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with chlorine and isocyanate groups .
  • Elemental Analysis : Combustion analysis to validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Similar chlorothiophene derivatives (e.g., 5-Chloro-2-thiophenecarboxaldehyde) are stored at 0–6°C under inert gas (N2_2/Ar) to prevent degradation. Moisture-sensitive isocyanate groups necessitate desiccated environments, with periodic FT-IR monitoring for hydrolysis (e.g., loss of –NCO peak at ~2250 cm1^{-1}) .

Advanced Research Questions

Q. What challenges arise in the regioselective functionalization of this compound, and how can they be addressed?

  • Methodological Answer : The chloro and isocyanatomethyl groups influence electron density, complicating further substitutions. Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices and frontier molecular orbitals. For example, palladium-catalyzed C–H activation at the β-position of thiophenes has been achieved using directing groups or steric control, as demonstrated in 2-Chloro-5-(2-(thiophen-2-yl)phenyl)thiophene synthesis . Reaction screening under varying ligands (e.g., SPhos, Xantphos) and temperatures (80–120°C) is critical to suppress side reactions .

Q. How can density functional theory (DFT) guide the prediction of electronic and structural properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G**) optimize geometries and compute HOMO-LUMO gaps, dipole moments, and electrostatic potentials. For instance, X-ray crystallography of analogous chlorothiophenes validated DFT-predicted bond lengths (C–Cl: ~1.72 Å) and dihedral angles, aiding in understanding π-conjugation disruption by substituents . Solvent effects (PCM model) and TD-DFT further predict UV-Vis absorption spectra for optoelectronic applications .

Q. What are the potential applications of this compound in materials science or medicinal chemistry?

  • Methodological Answer :

  • Materials Science : Thiophene derivatives are key in semiconducting polymers (e.g., PBTTT) for organic field-effect transistors (OFETs). The isocyanate group enables covalent grafting to surfaces or crosslinking in polymer networks, enhancing thermal stability .
  • Medicinal Chemistry : Isocyanates participate in urea/thiourea formation with biological targets. Analogous thiophene-based compounds have been explored as kinase inhibitors or HCV NS5B polymerase antagonists, requiring structure-activity relationship (SAR) studies via in vitro enzymatic assays .

Q. How can contradictions in spectroscopic data across studies be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from solvent effects, impurities, or tautomerism. Cross-validation using multiple techniques (e.g., 2D NMR like COSY/HSQC, high-resolution MS) is essential. For example, 13C^{13}C-NMR assignments for thiophene derivatives were confirmed via DEPT-135 experiments, distinguishing CH3_3 (δ 21–22 ppm) from quaternary carbons . Collaborative use of X-ray crystallography (via SHELXL ) provides unambiguous structural confirmation.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(isocyanatomethyl)thiophene
Reactant of Route 2
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2-Chloro-5-(isocyanatomethyl)thiophene

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